

Application Note: Comprehensive Analytical Characterization of 3-Cyclopropyl-4-methoxybut-2-enenitrile

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Compound of Interest

Compound Name:	3-Cyclopropyl-4-methoxybut-2-enenitrile
CAS No.:	1563821-57-7
Cat. No.:	B2513898

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Introduction & Chemical Context

The compound **3-Cyclopropyl-4-methoxybut-2-enenitrile** (CAS: 1563821-57-7)[1] is a highly specialized

-unsaturated nitrile (enenitrile) utilized as an intermediate in advanced pharmaceutical synthesis. Structurally, it features a cyclopropyl ring, a methoxy ether group, and a conjugated nitrile system.

The critical analytical challenge in characterizing this molecule lies in its geometric isomerism. Because rotation is restricted around the

double bond, the molecule exists as distinct (E) and (Z) stereoisomers. In drug development, isomeric purity is paramount, as different geometric isomers can lead to divergent stereochemical outcomes in downstream cascade reactions. This application note details a robust, self-validating analytical framework to confirm the structural identity, differentiate the (E) and (Z) isomers, and establish the purity profile of **3-Cyclopropyl-4-methoxybut-2-enenitrile**.

Analytical Strategy & Causality

To build a highly trustworthy characterization profile, we employ an orthogonal analytical strategy. Each technique is chosen based on specific physical and chemical causalities:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D

and

NMR establish the carbon backbone, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the cornerstone for E/Z differentiation. NOESY detects through-space magnetization transfer between protons closer than 5 Å[2]. By applying Cahn-Ingold-Prelog (CIP) priority rules, we know that in the (E)-isomer, the vinylic proton and the methoxy-adjacent methylene group are cis to each other, yielding a strong NOE cross-peak. In the (Z)-isomer, the vinylic proton is cis to the cyclopropyl group[3].

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides exact mass confirmation to rule out synthetic byproducts. A gradient LC method is employed because the slight dipole moment differences between the (E) and (Z) isomers allow for their chromatographic separation, enabling the quantification of isomeric ratios[4].

- Fourier Transform Infrared (FT-IR) Spectroscopy: Standard aliphatic nitriles absorb at

2240–2260 cm

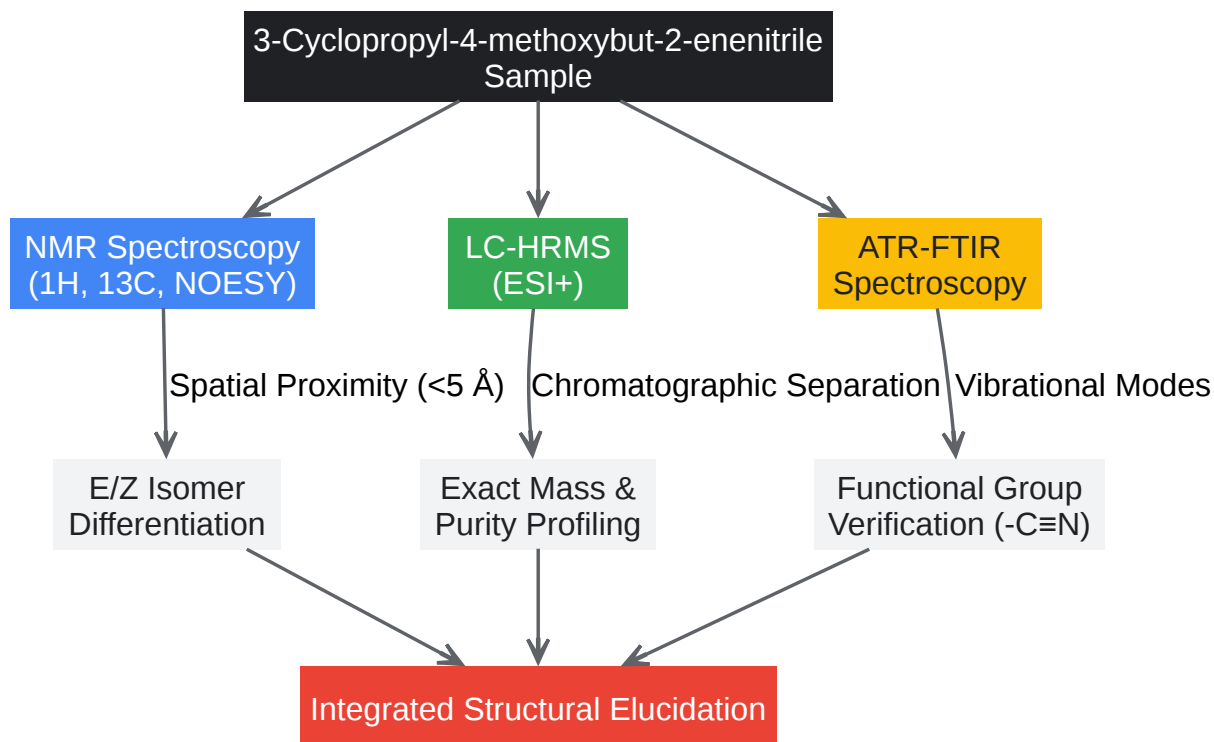
. However, the conjugation of the nitrile with the alkene in this molecule lowers the vibrational frequency. FT-IR is used specifically to verify this conjugated

stretch at

2210–2220 cm

[5].

Orthogonal Workflow Diagram



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Figure 1: Orthogonal analytical workflow for the comprehensive characterization of enenitriles.

Experimental Protocols

NMR Spectroscopy (1D and 2D NOESY)

Objective: Confirm the atomic skeleton and assign the (E) or (Z) configuration.

- Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform () containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
- 1D Acquisition: Acquire
NMR at 500 MHz (16 scans, relaxation delay

s) and

NMR at 125 MHz (1024 scans).

- 2D NOESY Acquisition: Set up a 2D NOESY experiment using a standard pulse sequence with water suppression if necessary. Critical Step: Set the mixing time () to 300 ms[6]. A mixing time that is too short will fail to capture the NOE buildup, while a time that is too long will result in spin diffusion, creating false-positive spatial correlations.
- Data Processing: Phase and baseline correct the 2D spectrum. Extract the 1D slice at the chemical shift of the vinylic proton (5.5–6.0 ppm) to clearly observe cross-peaks.

LC-HRMS Purity and Exact Mass Profiling

Objective: Validate the exact mass (

, theoretical

m/z) and determine the isomeric ratio.

- System Setup: Utilize a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
- Chromatography: Equip an Acquity BEH C18 column (1.7 μm , 2.1 \times 100 mm) maintained at 40 $^{\circ}\text{C}$ [7].
- Mobile Phase: Phase A: LC-MS grade Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min[6]. The gradual ramp ensures baseline resolution of the (E) and (Z) isomers.
- Ionization: Operate the ESI source in positive mode. The methoxy oxygen and nitrile nitrogen serve as excellent protonation sites.

ATR-FTIR Spectroscopy

Objective: Orthogonal verification of the conjugated functional groups without solvent interference.

- Preparation: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and a background spectrum is collected.

- Measurement: Place 1–2

of the neat liquid sample (or a few crystals if solid) directly onto the ATR sensor. Apply consistent pressure using the anvil.

- Acquisition: Collect 32 scans from 4000 to 400 cm

at a resolution of 4 cm

Data Interpretation & Expected Results

Quantitative data and diagnostic markers are summarized in the tables below.

Table 1:

NMR & NOESY Diagnostic Features for Isomer Differentiation

Proton Environment	Expected Shift (ppm)	Multiplicity	NOESY Correlation (E)-Isomer	NOESY Correlation (Z)-Isomer
Vinylic ()	5.5 - 6.0	Singlet / Fine doublet	(Strong)	Cyclopropyl (Strong)
Methylene ()	4.0 - 4.2	Singlet	Vinylic	None (or weak)
Methoxy ()	3.3 - 3.4	Singlet	Methylene	Methylene
Cyclopropyl ()	1.5 - 1.8	Multiplet	None (or weak)	Vinylic

Table 2: LC-HRMS and FT-IR Diagnostic Features

Technique	Parameter	Expected Value / Observation	Structural Significance
LC-HRMS	Exact Mass	138.0913 m/z	Confirms formula
LC-HRMS	Retention Time	Isomer dependent	(E) and (Z) isomers resolve on C18
FT-IR	Stretch	2210 - 2220 cm	Confirms conjugated nitrile[5]
FT-IR	Stretch	1620 - 1640 cm	Confirms alkene backbone
FT-IR	Stretch	1100 - 1150 cm	Confirms aliphatic ether

Troubleshooting & Self-Validating Systems

To guarantee scientific integrity, the analytical framework must be self-validating. If anomalies arise, apply the following logic:

- **Self-Validation via Mass Balance (NMR):** The integration of the vinylic proton must exactly match the integration of the methoxy protons in a 1:3 ratio. If the methoxy integration is artificially high, it indicates co-eluting aliphatic impurities. If this occurs, validate by checking the LC-UV trace at 210 nm; aliphatic impurities often lack a chromophore and will appear in the MS Total Ion Chromatogram (TIC) but not in the UV trace.
- **Isomer Interconversion:** Enenitriles are susceptible to photo-induced isomerization. If LC-MS shows a broad, tailing peak or a "bridge" between two peaks, on-column isomerization may be occurring. Correction: Wrap the sample vials in amber foil to block UV light and ensure the LC autosampler is temperature-controlled at 4 °C.
- **Ambiguous NOESY Signals:** If the 2D NOESY spectrum suffers from low signal-to-noise, run a 1D Selective Gradient NOE (DPFGE-NOE) experiment. Selectively irradiate the vinylic proton frequency. This will yield a highly sensitive 1D spectrum showing only the protons spatially adjacent to the alkene proton, providing definitive proof of the (E) or (Z) configuration.

References

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